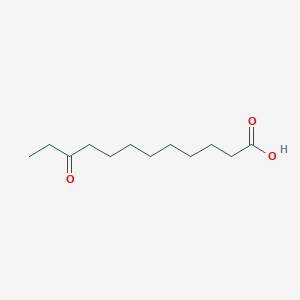10-Oxododecanoic acid
CAS No.: 673-85-8
Cat. No.: VC8130469
Molecular Formula: C12H22O3
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 673-85-8 |
|---|---|
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | 10-oxododecanoic acid |
| Standard InChI | InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15) |
| Standard InChI Key | DWYPQNGEJSYCSO-UHFFFAOYSA-N |
| SMILES | CCC(=O)CCCCCCCCC(=O)O |
| Canonical SMILES | CCC(=O)CCCCCCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
10-Oxododecanoic acid, also known as 10-ketododecanoic acid, features a 12-carbon aliphatic chain with a ketone group at the 10th position and a carboxylic acid terminus. Its IUPAC name is 10-oxododecanoic acid, and its SMILES notation is . The compound’s hydrophobicity (LogP ≈ 2.7) and melting point (110°C for the analogous 10-oxodecanoic acid) underscore its stability in organic solvents and solid-state applications .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
10-Oxododecanoic acid is synthesized via oxidation of dodecanoic acid (lauric acid) using agents like potassium permanganate () or chromium trioxide () under acidic conditions. The reaction proceeds through the formation of a keto-intermediate, with yields optimized by controlling temperature and reaction time.
Reaction Scheme:
Industrial Methods
Industrial production employs catalytic oxidation using supported metal catalysts (e.g., palladium or platinum) in continuous flow reactors, enhancing scalability and purity . For instance, patents describe the use of β-oxidation pathway engineering in Escherichia coli to produce related hydroxy acids, highlighting biotechnology’s role in optimizing yields .
Biological Activity and Metabolic Roles
Antimicrobial Properties
10-Oxododecanoic acid demonstrates antifungal activity against pathogens like Morganella morganii, with minimum inhibitory concentrations (MIC) reported in the range of 50–100 µg/mL . Its mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes in fatty acid metabolism .
Metabolic Pathways
In mammalian systems, medium-chain oxo-fatty acids like 10-oxododecanoic acid participate in β-oxidation and ketogenesis. A structurally related compound, 10-oxo-12(Z)-octadecenoic acid, activates transient receptor potential vanilloid 1 (TRPV1), enhancing energy expenditure and adipocyte browning in mice . This suggests potential metabolic applications for 10-oxododecanoic acid in obesity management .
Table 2: Key Biological Activities
| Activity | Mechanism | Model System | Source |
|---|---|---|---|
| Antifungal | Membrane disruption | M. morganii | Jaddoa et al. |
| Metabolic Modulation | TRPV1 activation (analogous) | Murine adipocytes | Kim et al. |
Industrial and Research Applications
Organic Synthesis
10-Oxododecanoic acid serves as a precursor for synthesizing surfactants, lubricants, and specialty polymers. Its keto group enables nucleophilic substitutions (e.g., formation of oximes) and reductions to hydroxyl derivatives .
Pharmaceutical Development
Derivatives of 10-oxododecanoic acid exhibit antitumor and anti-inflammatory properties. For example, 12-dimethylamino-10-oxododecanoic acid, a modified variant, shows promise in preclinical cancer models .
Comparative Analysis with Related Compounds
10-Oxodecanoic Acid (C10H18O3)
Shorter chain length reduces hydrophobicity (LogP ≈ 2.1) and melting point (110°C), limiting its utility in high-temperature applications compared to the C12 analogue .
11-Oxododecanoic Acid
Positional isomerism of the ketone group alters reactivity; the 11-oxo derivative exhibits distinct enzymatic interactions in β-oxidation pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume